![molecular formula C20H27F3N4O8 B13827626 5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine is a synthetic nucleoside analog It is characterized by the presence of a uridine base modified with a trifluoracetylamino group and a propenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine typically involves multiple steps. The process begins with the preparation of the uridine base, followed by the introduction of the trifluoracetylamino group and the propenyl linkage. Common reagents used in these reactions include trifluoroacetic anhydride, hexylamine, and acrylamide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoracetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized uridine analogs.
科学的研究の応用
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and biochemical assays.
作用機序
The mechanism of action of 5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The trifluoracetylamino group and propenyl linkage may enhance its binding affinity to specific molecular targets, such as enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-[3-(Trifluoroacetamido)-1-(E)-propenyl]uridine: A related compound with similar structural features.
5-[N-(6-(Trifluoracetamido)hexyl)-(E)-acrylamido]uridine: Another analog used in similar applications.
Uniqueness
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoracetylamino group enhances its stability and binding affinity, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C20H27F3N4O8 |
|---|---|
分子量 |
508.4 g/mol |
IUPAC名 |
(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H27F3N4O8/c21-20(22,23)18(33)25-8-4-2-1-3-7-24-13(29)6-5-11-9-27(19(34)26-16(11)32)17-15(31)14(30)12(10-28)35-17/h5-6,9,12,14-15,17,28,30-31H,1-4,7-8,10H2,(H,24,29)(H,25,33)(H,26,32,34)/b6-5+/t12-,14-,15-,17-/m1/s1 |
InChIキー |
ZHZQXVKLOXTLAQ-NIDUSNIXSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



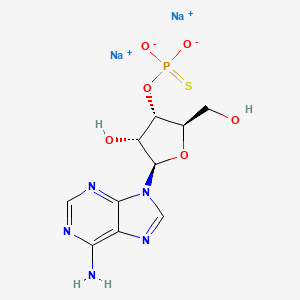
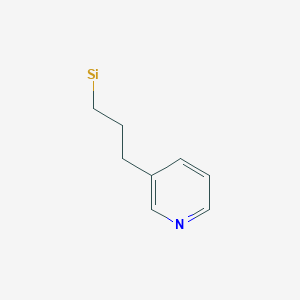
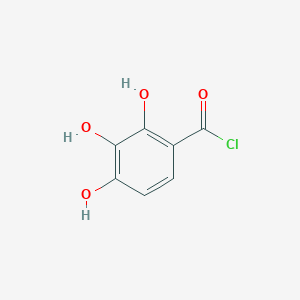
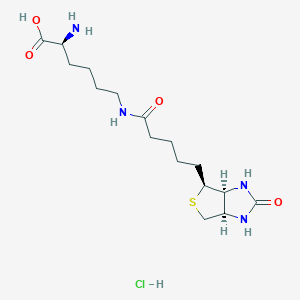
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

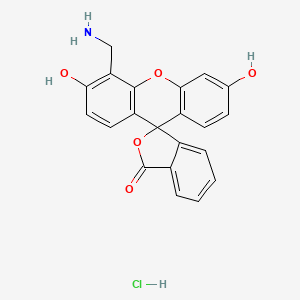
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
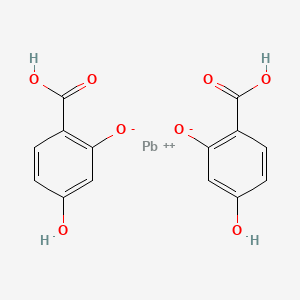
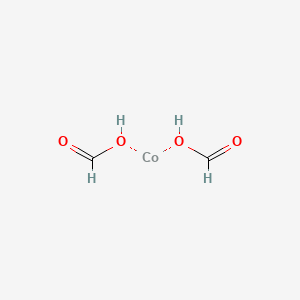
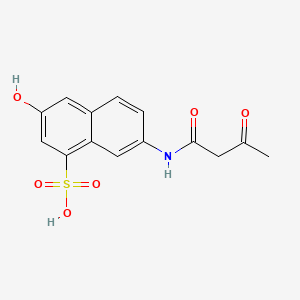
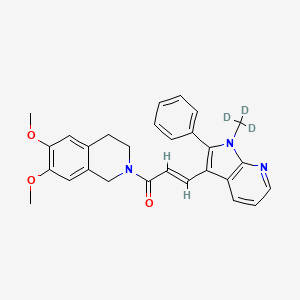
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
